molecular formula C23H38NO19Na B1165467 Apiogalacturonan polysaccharide

Apiogalacturonan polysaccharide

Cat. No.: B1165467
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Description

Definition and Taxonomic Distribution in Plant Species

Apiogalacturonans are substituted galacturonans featuring a backbone of α-1,4-linked D-galacturonic acid residues branched with monomeric or dimeric D-apiose units via β-1,2 or β-1,3 linkages. These polysaccharides are taxonomically restricted, with confirmed presence in:

Plant Species Family Habitat Apiose Content (% of Polysaccharide)
Lemna minor Araceae Freshwater 7.9–38.1%
Zostera marina Zosteraceae Marine 20–25%
Spirodela polyrrhiza Araceae Freshwater ~20%
Wolffia globosa Araceae Freshwater <5%

Their distribution is predominantly observed in aquatic monocots, particularly within the duckweed subfamily Lemnoideae and seagrasses. In contrast, terrestrial angiosperms lack apiogalacturonans but synthesize the related pectin rhamnogalacturonan II (RG-II), which contains apiose in smaller quantities. This dichotomy underscores niche-specific adaptations, as apiogalacturonans confer resistance to microbial polygalacturonases in aquatic environments.

Historical Discovery and Early Structural Characterization

The discovery of apiogalacturonans traces to mid-20th-century investigations into duckweed cell walls:

Key Study Year Methodology Structural Insights
Beck 1966 Ammonium oxalate extraction Identified apiose-rich pectin in Lemna
Hart & Kindel 1970 DEAE-Sephadex chromatography Defined apiogalacturonan backbone
Longland et al. 1989 Radiolabeling with D-[³H]glucuronic acid Demonstrated UDP-apiose biosynthesis

Early structural analyses revealed that mild acid hydrolysis selectively removes apiose side chains, leaving the galacturonan backbone intact. Enzymatic studies further showed that high-apiose variants resist pectinase degradation, whereas low-apiose fractions are hydrolyzed. Nuclear magnetic resonance (NMR) and gas chromatography later confirmed the presence of apiobiose (D-apiofuranosyl-β-1,3-D-apiose) side chains in Zostera marina. These findings established apiogalacturonans as a distinct pectin class with atypical branching patterns.

Phylogenetic Significance in Aquatic vs. Terrestrial Angiosperms

Apiogalacturonans exhibit evolutionary patterns correlated with habitat specialization:

Feature Aquatic Angiosperms Terrestrial Angiosperms
Dominant Pectin Apiogalacturonan Rhamnogalacturonan II (RG-II)
Apiose Localization Side chains of galacturonan backbone Side chains of RG-II
Borate Cross-Linking Absent Essential for RG-II dimerization
Evolutionary Origin Convergent in Lemnoideae/Zosteraceae Ancestral in vascular plants

In duckweeds, apiogalacturonan abundance decreases phylogenetically, with derived genera like Wolffia exhibiting 63–88% less apiose than basal taxa (Spirodela, Lemna). This reduction coincides with increased xylogalacturonan, suggesting compensatory mechanisms for cell wall integrity. Notably, UDP-apiose synthase (UAS), the enzyme producing apiose precursors, is present in bryophytes and algae, but these taxa lack glycosyltransferases for cell wall incorporation. This implies that apiose biosynthesis predated its integration into structural polysaccharides, emerging >450 million years ago during early land plant evolution.

The persistence of apiogalacturonans in aquatic lineages highlights adaptive advantages, such as enhanced resistance to hydrodynamic stress and pathogen-derived enzymes. Conversely, terrestrial plants rely on RG-II’s borate-mediated cross-linking for mechanical strength, a feature absent in aquatic systems.

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Apiogalacturonan polysaccharide is extracted and purified from Zostera marina.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pectins are a diverse family of polysaccharides, including homogalacturonan (HG), rhamnogalacturonan I (RGI), rhamnogalacturonan II (RGII), and xylogalacturonan (XGA). Below is a comparative analysis of AGA with these structurally related compounds:

Homogalacturonan (HG)

  • Structure: Linear backbone of α-1,4-linked GalA residues, often methyl- or acetyl-esterified. No side chains .
  • Occurrence : Ubiquitous in primary cell walls of terrestrial plants, constituting >60% of pectin .
  • Function: Forms calcium-crosslinked gels (egg-box structures) for cell adhesion and wall rigidity .

Rhamnogalacturonan I (RGI)

  • Structure: Alternating GalA and α-1,2-L-rhamnose backbone, branched with arabinan, galactan, or arabinogalactan side chains .
  • Occurrence : Abundant in primary walls, especially in dicots .
  • Function : Confers flexibility and porosity to cell walls. RGI’s complex branching contrasts with AGA’s simpler apiose substitutions .

Rhamnogalacturonan II (RGII)

  • Structure : Highly conserved GalA backbone with side chains containing apiose, aceric acid, and other rare sugars. Forms borate-crosslinked dimers .
  • Occurrence : Present in all vascular plants; structurally conserved across angiosperms .
  • Function : Borate cross-linking stabilizes wall networks. While RGII contains apiose, it is part of side chains rather than the backbone, differing from AGA’s direct GalA-apiose linkages .

Xylogalacturonan (XGA)

  • Structure : GalA backbone substituted with β-1,3-linked xylose residues .
  • Occurrence : Found in reproductive tissues (e.g., soybean seed coats) and some aquatic plants .
  • Function : Structural roles in specialized tissues. In duckweeds, XGA abundance inversely correlates with AGA, suggesting functional redundancy or ecological trade-offs .

Table 1. Structural and Functional Comparison of Pectic Polysaccharides

Compound Backbone Side Chains Occurrence Key Functions
AGA GalA (α-1,4) Apiose (β-1,2/1,3) Seagrasses, Duckweeds Boron assimilation, Growth modulation
HG GalA (α-1,4) None All plants Calcium cross-linking, Adhesion
RGI GalA-Rhamnose Arabinan, Galactan Primary walls (dicots) Flexibility, Porosity
RGII GalA Apiose, Aceric acid, etc. Vascular plants Borate cross-linking
XGA GalA (α-1,4) Xylose (β-1,3) Soybean, Duckweeds Structural specialization

Key Research Findings

  • Evolutionary Dynamics: In Lemnoideae diversification, AGA content decreases by 63–88% in derived genera (e.g., Wolffia), replaced by XGA or arabinan-rich pectins .
  • Environmental Adaptation : Seasonal fluctuations in AGA in Posidonia oceanica suggest roles in stress resilience, with apiose increasing in shallow-water rhizomes during winter .
  • Functional Redundancy : RGII’s borate cross-linking is essential for wall integrity in all plants, whereas AGA’s functions are niche-specific to aquatic species .

Preparation Methods

Cell Wall Isolation and Pre-Treatment

Apiogalacturonans are embedded within the primary cell walls of plants, necessitating rigorous pre-treatment to remove cytoplasmic contaminants. The alcohol-insoluble residue (AIR) method is widely employed: plant tissues are homogenized in 70–80% ethanol, heated to 70°C to inactivate endogenous enzymes, and sequentially washed with chloroform-methanol to eliminate lipids. For Lemna minor, this process retains 83% of the original d-apiose content within the cell wall matrix.

Solvent-Based Extraction Using Chelating Agents

Ammonium oxalate, a calcium-chelating agent, is the solvent of choice for extracting apiogalacturonans while minimizing degradation of the galacturonan backbone:

  • Concentration Optimization : A 0.5% ammonium oxalate solution at 22°C extracts 14% of the cell wall dry weight, recovering 20% of the native d-apiose. Higher concentrations (e.g., 2%) are used for seagrasses like Zosteraceae caespitosa, yielding 10.8% polysaccharide content.

  • Mechanism : By sequestering Ca²⁺ ions cross-linking pectin chains, ammonium oxalate solubilizes apiogalacturonans without hydrolyzing sensitive apiose-galacturonan linkages.

Purification of Apiogalacturonan-Enriched Fractions

Ion-Exchange Chromatography

DEAE-Sephadex columns effectively separate apiogalacturonans from co-extracted polysaccharides based on charge differences:

  • Elution Profile : Neutral polysaccharides elute with water, while acidic apiogalacturonans require 0.1–0.5 M NaCl gradients.

  • Yield : Over 50% of the extracted material from Lemna minor comprises two apiogalacturonan fractions soluble in 0.5 M NaCl.

Fractional Precipitation with Sodium Chloride

Apiogalacturonans exhibit unique solubility properties correlated with apiose content:

  • High-Apiose Polysaccharides : Soluble in 1 M NaCl due to increased hydrophilicity from apiose’s branched structure.

  • Low-Apiose Polysaccharides : Precipitate at lower NaCl concentrations (0.2–0.5 M), enabling selective enrichment.

Table 1: Comparative Extraction and Purification Parameters

SourceSolventApiose Content (%)Purification MethodYield (%)
Lemna minor0.5% ammonium oxalate7.9–38.1DEAE-Sephadex + NaCl14
Z. caespitosa2% ammonium oxalate15.5Q-Sepharose + SEC10.8

Structural Characterization of Apiogalacturonans

Monosaccharide Composition Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) quantifies apiose and other neutral sugars:

  • Lemna minor: Apiose (7.9–38.1%), galacturonic acid (60–75%), and trace rhamnose/xylose.

  • Z. caespitosa: Apiose (15.5%), galacturonic acid (51.4%), and minor arabinose/galactose.

Enzymatic and Chemical Degradation Assays

  • Pectinase Resistance : Apiogalacturonans with >30% apiose resist pectinase hydrolysis, confirming apiose’s role in steric hindrance.

  • Acid Hydrolysis : Mild HCl (0.1 M, 100°C) selectively removes apiose residues, leaving a degraded galacturonan backbone susceptible to pectinase.

Periodate Oxidation and Methylation Analysis

Periodate oxidation reveals apiose substitution patterns:

  • Formaldehyde Release : 50% of apiose residues are substituted at C-3 or C-3', indicating alternating side-chain attachment sites.

  • Methylation-GC-MS : Confirms 1,4-linked galacturonic acid backbone with 2-O-linked apiosyl residues.

Advanced Techniques for Apiogalacturonan Profiling

Molecular Weight Determination

Size-Exclusion Chromatography (SEC) coupled with multi-angle light scattering (MALS) measures molecular weights:

  • Lemna minor: 50–100 kDa.

  • Z. caespitosa: 77.2 kDa.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR identifies anomeric signals characteristic of apiose:

  • Apiose Residues : C-1 at δ 109–110 ppm (β-configuration).

  • Galacturonic Acid : C-1 at δ 100–102 ppm (α-1,4 linkage).

Challenges and Optimizations in Apiogalacturonan Preparation

Preservation of Apiose Integrity

  • Low-Temperature Extraction : Heating above 50°C degrades apiose, necessitating ambient-temperature protocols.

  • Ethanol Precipitation : Prevents β-elimination of galacturonic acid esters during drying.

Scalability and Reproducibility

  • Batch Consistency : Lemna minor growth conditions impact apiose levels, requiring standardized cultivation.

  • Column Regeneration : DEAE-Sephadex resins require stringent cleaning to avoid carryover of acidic polysaccharides .

Q & A

Q. What are the primary structural features distinguishing apiogalacturonan (AGA) from other pectic polysaccharides?

AGA is a modified homogalacturonan (HG) backbone where β-D-apiofuranosyl residues are attached to the 2- and/or 3-positions of selected galacturonic acid (GalpA) residues. Unlike rhamnogalacturonan II (RG-II), which contains complex side chains with rare sugars, AGA is characterized by mono- or short oligo-apiosyl substitutions . This distinguishes it from xylogalacturonan (XGA), where xylose residues replace apiose. Structural confirmation relies on methylation analysis, NMR, and enzymatic digestion (e.g., endopolygalacturonase treatment) to isolate and characterize fragments .

Q. Which plant species are model organisms for studying AGA biosynthesis and extraction?

AGA is primarily found in aquatic plants, including duckweeds (Lemnaceae, e.g., Lemna minor) and seagrasses (Zosteraceae, e.g., Zostera marina). Duckweeds are favored for developmental studies due to their rapid growth and simplified cell walls, while Zostera provides insights into marine adaptations. Extraction protocols often involve ammonium oxalate or sodium chlorite to isolate pectic fractions, followed by ion-exchange chromatography to purify AGA .

Q. What role does AGA play in plant cell wall dynamics?

AGA contributes to osmotic regulation in aquatic plants by interacting with ions and low-molecular-weight compounds through its acidic domains. Its gel-forming properties (e.g., zosterine in Zostera) may aid in buoyancy and stress resilience. Comparative studies suggest AGA-rich species exhibit reduced recalcitrance to enzymatic digestion, making them intriguing for biofuel research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substitution patterns of apiose residues in AGA?

Discrepancies in apiose attachment positions (e.g., 2- vs. 3-O-substitution) may arise from species-specific variations or methodological differences. To address this:

  • Use tandem mass spectrometry (MS/MS) coupled with linkage analysis to map substitution sites.
  • Compare AGA from divergent species (e.g., Lemna vs. Zostera) to identify conserved motifs.
  • Replicate synthetic approaches (Table 11 in ) to validate natural structures. Contradictions in literature often stem from limited synthetic success, with only two research groups reporting AGA-related oligosaccharides .

Q. What methodologies are optimal for synthesizing AGA-related oligosaccharides given limited synthetic success?

Chemical synthesis of AGA fragments requires:

  • Selective protection of GalpA residues to enable apiosylation at specific positions.
  • Use of UDP-apiose synthase (AXS) to generate apiose donors, as seen in duckweed biosynthesis pathways .
  • Solid-phase synthesis or enzymatic elongation to assemble oligosaccharides. Current challenges include low yields and stereochemical control, necessitating iterative optimization of coupling conditions .

Q. How can functional studies elucidate AGA's role in plant growth versus stress responses?

  • Genetic knockdown : Target UDP-apiose synthase (AXS) in model plants (e.g., Spirodela polyrhiza) to disrupt AGA biosynthesis and observe phenotypic changes. Duckweed studies show reduced apiose correlates with slower growth but increased starch accumulation, suggesting a trade-off between structural and storage polysaccharides .
  • Ion-binding assays : Measure AGA's affinity for Ca²⁺ or borate using isothermal titration calorimetry (ITC) to assess its role in cross-linking and cell wall integrity .

Q. What experimental designs are critical for comparative analysis of AGA across species?

  • Fractionation : Use sequential extraction (e.g., CDTA for calcium-bound pectins, followed by sodium carbonate for ester-linked polymers) to isolate AGA-enriched fractions .
  • Monosaccharide profiling : Quantify apiose content via GC-MS after acid hydrolysis. For example, Spirodela polyrhiza contains ~15% apiose in its cell wall, while Zostera exhibits higher gel-forming capacity .
  • Functional genomics : Leverage transcriptomic data to correlate AXS expression levels with AGA accumulation in developmental stages .

Data Contradiction and Validation

Q. How should researchers address discrepancies in AGA's reported bioactivities (e.g., immune modulation vs. inertness)?

  • Purity validation : Ensure AGA samples are free of co-extracted RG-II or lipopolysaccharides (LPS) using endotoxin assays.
  • Dose-response studies : Test AGA across concentrations (e.g., 10–100 µg/mL) in immune cell models (e.g., macrophage activation assays) to differentiate direct effects from contaminants .
  • Comparative controls : Use synthetic oligosaccharides (if available) to isolate structure-function relationships .

Tables for Reference

Key Analytical Techniques Application Evidence
Methylation analysisMaps substitution patterns of apiose residues
NMR (¹H/¹³C)Confirms apiosyl linkage stereochemistry
GC-MSQuantifies apiose in hydrolyzed cell walls
Enzymatic digestion (endopolygalacturonase)Isolates AGA fragments from HG backbone

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